REACTION_SMILES
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[CH2:13]1[CH2:14][CH2:15][NH:16][CH2:17]1.[CH2:1]([O:2][C:4]([c:5]1[c:6]([OH:11])[cH:7][cH:8][cH:9][n:10]1)=[O:12])[CH3:3]>>[C:4]([c:5]1[c:6]([OH:11])[cH:7][cH:8][cH:9][n:10]1)(=[O:12])[N:16]1[CH2:15][CH2:14][CH2:13][CH2:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1ncccc1O
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Name
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Type
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product
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Smiles
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O=C(c1ncccc1O)N1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |